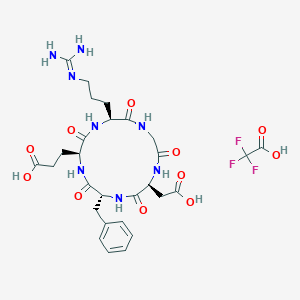

Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate is a cyclic peptide compound known for its biological activity, particularly in inhibiting integrins. Integrins are proteins that facilitate cell adhesion and signal transduction, making this compound significant in biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like carbodiimides.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cyclization: The linear peptide is cyclized to form the cyclic structure.

Cleavage and Purification: The peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.

Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

Substitution: Functional groups on the peptide can be substituted to alter its properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Various organic reagents can be used depending on the desired modification.

Major Products

The major products of these reactions are typically modified peptides with altered biological activity or stability.

Scientific Research Applications

Cell Adhesion and Signal Transduction

c(RGDfE) plays a crucial role in cell adhesion by binding to integrins, particularly the αVβ3 integrin. This interaction is vital for:

- Cell Migration: Influencing how cells move and spread.

- Proliferation: Affecting cell growth and division.

- Survival: Modulating apoptotic pathways in cells .

Cancer Research

The αVβ3 integrin is often overexpressed in tumor cells and blood vessels associated with tumors. Applications in cancer research include:

- Targeted Drug Delivery: c(RGDfE) can be conjugated with therapeutic agents to enhance specificity towards cancer cells.

- Imaging Agents: Used in radiolabeling for imaging tumor sites .

Therapeutic Development

c(RGDfE) has potential therapeutic applications in various diseases involving integrin-mediated pathways, such as:

- Inflammatory Diseases: By modulating integrin activity, it may reduce inflammation.

- Angiogenesis Inhibition: Preventing new blood vessel formation in tumors .

Biomaterials Development

c(RGDfE) is utilized in developing biomaterials that mimic natural extracellular matrices, enhancing cell attachment and growth for tissue engineering applications.

Drug Delivery Systems

The compound's ability to target specific cell types makes it valuable in designing drug delivery systems that improve the efficacy of therapeutics while minimizing side effects .

Case Studies

Case Study 1: Targeted Cancer Therapy

In a study published by Janssen et al. (2002), c(RGDfE) was conjugated with chemotherapeutic agents to enhance targeting efficiency towards αVβ3 integrin-expressing tumor cells. Results indicated a significant increase in drug uptake by cancer cells compared to non-targeted delivery methods.

Case Study 2: Imaging Applications

Research conducted by Wu et al. (2005) explored the use of c(RGDfE) as a radiolabeling agent for imaging tumor vasculature. The study demonstrated that radiolabeled c(RGDfE) could effectively visualize tumors in vivo, highlighting its potential utility in diagnostic imaging .

Mechanism of Action

The compound exerts its effects by binding to integrins, particularly the αVβ3 integrin. This binding inhibits the integrin’s ability to mediate cell adhesion and signal transduction, affecting various cellular processes such as migration, proliferation, and survival.

Comparison with Similar Compounds

Similar Compounds

Cyclo(-Arg-Gly-Asp-D-Phe-Lys) Trifluoroacetate: Another cyclic peptide with similar integrin-inhibiting properties.

Cyclo(-Arg-Gly-Asp-D-Phe-Val) Trifluoroacetate: Differing by one amino acid, this compound also targets integrins but with varying specificity and potency.

Uniqueness

Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate is unique due to its specific amino acid sequence, which confers high affinity and selectivity for the αVβ3 integrin. This makes it particularly useful in research focused on integrin-related pathways and diseases.

Biological Activity

Cyclo(-Arg-Gly-Asp-D-Phe-Glu) trifluoroacetate, often referred to as Cyclo(RGD) or c(RGD), is a cyclic peptide that has garnered significant attention in biomedical research due to its biological activity, particularly its interaction with integrins. Integrins are cell surface receptors that mediate various cellular processes, including adhesion, migration, and signaling. This article examines the biological activity of Cyclo(RGD), focusing on its mechanisms, applications in targeted therapy, and related research findings.

Cyclo(RGD) peptides primarily target the αvβ3 integrin , which is overexpressed in various tumors and plays a crucial role in angiogenesis and metastasis. The binding affinity of Cyclo(RGD) for αvβ3 integrin is significantly higher than for other integrins, making it a valuable tool for targeting cancer therapies.

- IC50 Values :

- αvβ3 Integrin : 20 nM

- αIIbβ3 Integrin : 3000 nM

- αvβ5 Integrin : 4000 nM

This selectivity allows for enhanced therapeutic efficacy while minimizing off-target effects .

Biological Activity

The biological activity of Cyclo(RGD) is characterized by its ability to inhibit integrin-mediated processes. Research indicates that Cyclo(RGD) exhibits:

- Inhibition of Tumor Cell Adhesion : Cyclo(RGD) disrupts the adhesion of tumor cells to the extracellular matrix (ECM), which is critical for tumor progression.

- Anti-Angiogenic Properties : By blocking αvβ3 integrin, Cyclo(RGD) can inhibit angiogenesis, thereby limiting tumor growth and metastasis.

Case Studies

-

In Vivo Tumor Targeting :

A study demonstrated that glycosylated RGD peptides showed high affinity for αvβ3 in vivo. For instance, a glycosylated peptide (3-iodo-Tyr4-cyclo(-Arg-Gly-Asp-D-Tyr-Lys(SAA)-)) exhibited a 50% inhibitory concentration (IC50) of approximately 40 nmol/L against αvβ3. In biodistribution studies, this peptide showed significantly lower liver uptake compared to non-glycosylated counterparts, suggesting improved pharmacokinetics and specificity for tumor tissues . -

Comparative Pharmacokinetics :

Research comparing pharmacokinetic profiles revealed that glycosylated RGD peptides had enhanced blood retention times and reduced liver accumulation, highlighting their potential for improved therapeutic applications in oncology .

Data Table: Summary of Biological Activity

| Parameter | Cyclo(-Arg-Gly-Asp-D-Phe-Glu) |

|---|---|

| Target Integrin | αvβ3 |

| IC50 (αvβ3) | 20 nM |

| IC50 (αIIbβ3) | 3000 nM |

| IC50 (αvβ5) | 4000 nM |

| Tumor Targeting Efficacy | High |

| Anti-Angiogenic Activity | Yes |

Future Directions

The ongoing research into Cyclo(RGD) highlights its potential beyond cancer therapy. Future studies may explore:

- Combination Therapies : Investigating the synergistic effects of Cyclo(RGD) with other therapeutic agents.

- Novel Drug Delivery Systems : Utilizing Cyclo(RGD) as a targeting moiety in nanocarriers for enhanced delivery of chemotherapeutics.

- Expanding Target Range : Evaluating the effectiveness of Cyclo(RGD) against other integrins involved in different pathological conditions.

Properties

IUPAC Name |

3-[(2S,5S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N8O9.C2HF3O2/c27-26(28)29-10-4-7-15-22(40)30-13-19(35)31-18(12-21(38)39)25(43)34-17(11-14-5-2-1-3-6-14)24(42)33-16(23(41)32-15)8-9-20(36)37;3-2(4,5)1(6)7/h1-3,5-6,15-18H,4,7-13H2,(H,30,40)(H,31,35)(H,32,41)(H,33,42)(H,34,43)(H,36,37)(H,38,39)(H4,27,28,29);(H,6,7)/t15-,16-,17+,18-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKISPAHDKQIGM-SXJLIWNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37F3N8O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.